molecular formula C9H9N3O B8608081 7-Azaindol-3-yl acetamide

7-Azaindol-3-yl acetamide

Cat. No. B8608081
M. Wt: 175.19 g/mol
InChI Key: LNDWSQCUESIVGT-UHFFFAOYSA-N
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Patent
US07129250B2

Procedure details

To a solution of 5-methoxyindole (2.50 g, 17.0 mmol) in 50 mL of anhydrous diethyl ether cooled to 0° C. was added oxalyl chloride (1.63 mL, 18.68 mmol) and subsequently warmed to room temperatue. After 3.5 hours the solution was cooled to 0° C. and 50 mL of an aqueous solution of ammonium carbonate was added. After stirring overnight the precipitate was filtered off and washed with water, isopropanol and diethyl ether to afford the desired acetamide in 78% yield as a bright yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]2[C:9](=C[CH:11]=1)[NH:8][CH:7]=[CH:6]2.[C:12](Cl)(=[O:16])[C:13](Cl)=O.C(=O)([O-])[O-].[NH4+:22].[NH4+:23]>C(OCC)C>[NH:8]1[C:9]2[C:5](=[CH:4][CH:3]=[CH:11][N:22]=2)[C:6]([CH2:13][C:12]([NH2:23])=[O:16])=[CH:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.63 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
aqueous solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring overnight the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently warmed to room temperatue
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water, isopropanol and diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C=C(C2=CC=CN=C12)CC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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